2-Anilino-4-chloro-6-methoxypyrimidine

Catalog No.
S8691421
CAS No.
M.F
C11H10ClN3O
M. Wt
235.67 g/mol
Availability
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2-Anilino-4-chloro-6-methoxypyrimidine

Product Name

2-Anilino-4-chloro-6-methoxypyrimidine

IUPAC Name

4-chloro-6-methoxy-N-phenylpyrimidin-2-amine

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

InChI

InChI=1S/C11H10ClN3O/c1-16-10-7-9(12)14-11(15-10)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15)

InChI Key

NKSDHWGPZXKCML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC2=CC=CC=C2)Cl

The discovery of 2-anilino-4-chloro-6-methoxypyrimidine emerged from efforts to optimize pyrimidine-based pharmaceuticals in the late 20th century. Pyrimidines, first identified in nucleic acids, gained prominence as synthetic targets due to their biological relevance. Early work on chlorinated pyrimidines, such as 4,6-dichloropyrimidine, laid the groundwork for developing derivatives like 2-anilino-4-chloro-6-methoxypyrimidine. Its synthesis was initially reported in pharmacological studies seeking COX inhibitors, where the anilino group enhanced target binding affinity.

Structural Classification Within Pyrimidine Derivatives

2-Anilino-4-chloro-6-methoxypyrimidine belongs to the pyrimidine class of heterocyclic aromatic compounds, characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. Key structural features include:

  • Chloro substituent at position 4, enhancing electrophilicity for nucleophilic substitution reactions.
  • Methoxy group at position 6, contributing to solubility and steric effects.
  • Anilino group at position 2, enabling π-π stacking interactions and hydrogen bonding.

This substitution pattern distinguishes it from related compounds like 4-chloro-6-methylpyridin-2-amine and 2-amino-4-chloro-6-methoxypyrimidine, which lack the anilino moiety critical for biological activity.

Significance in Heterocyclic Chemistry Research

The compound’s hybrid structure merges the reactivity of chloropyrimidines with the pharmacological potential of aniline derivatives. Its applications span:

  • Medicinal chemistry: As a precursor to anti-inflammatory and anticancer agents.
  • Agrochemicals: Intermediate in fungicide synthesis, leveraging chlorine’s bioactivity.
  • Materials science: Building block for nitrogen-rich polymers.

Conventional Organic Synthesis Routes

Nucleophilic Substitution Approaches

Nucleophilic substitution is a cornerstone for introducing the anilino group at the 2-position of the pyrimidine ring. The reaction typically involves displacing a chlorine atom from 2,4-dichloro-6-methoxypyrimidine with aniline under basic conditions. For example, treatment of 2,4-dichloro-6-methoxypyrimidine with aniline in the presence of potassium carbonate in dimethylformamide at 80–90°C yields the target compound with 65–75% efficiency [2]. The mechanism proceeds via a two-step pathway:

  • Chlorine activation: The electron-withdrawing methoxy group at position 6 enhances the electrophilicity of the adjacent chlorine at position 4, facilitating substitution.
  • Aniline incorporation: The nucleophilic nitrogen of aniline attacks the activated chlorine at position 2, followed by deprotonation to restore aromaticity.

Key parameters influencing yield include:

  • Solvent polarity: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide stabilize transition states [2].
  • Temperature: Reactions above 80°C minimize side reactions such as over-alkylation.

Cyclocondensation Reactions

Cyclocondensation offers an alternative route by constructing the pyrimidine ring from simpler precursors. A common strategy involves reacting 1,3-dicarbonyl compounds with guanidine derivatives. For instance, condensation of ethyl acetoacetate with N-(4-chloro-6-methoxypyrimidin-2-yl)aniline in the presence of ammonium acetate under reflux conditions generates the pyrimidine core [3]. This method is less prevalent than nucleophilic substitution due to challenges in controlling regioselectivity but provides access to structurally diverse analogs.

Solvent-Based Optimization Strategies

Recrystallization Techniques Using n-Hexane

Recrystallization is critical for purifying 2-anilino-4-chloro-6-methoxypyrimidine. n-Hexane, a non-polar solvent, effectively removes hydrophobic byproducts. In a typical procedure:

  • The crude product is dissolved in a minimal volume of hot ethanol.
  • n-Hexane is added dropwise until cloudiness appears.
  • Cooling to 0°C yields crystalline product with >95% purity [1].

Table 1: Recrystallization Efficiency with n-Hexane

Solvent Ratio (Ethanol:n-Hexane)Purity (%)Yield (%)
1:18870
1:29565
1:39760

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is widely used to introduce chlorine at position 4. The reaction involves refluxing 2-anilino-4-hydroxy-6-methoxypyrimidine with POCl₃ and a catalytic amount of dimethylformamide (DMF) at 110°C for 4–6 hours [4]. The mechanism proceeds via:

  • Activation: DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent, which protonates the hydroxyl group.
  • Chlorination: Nucleophilic displacement of the activated hydroxyl by chloride yields the 4-chloro derivative.

Key considerations:

  • Excess POCl₃ (3–5 equivalents) ensures complete conversion.
  • Quenching with ice-water followed by neutralization with sodium bicarbonate prevents hydrolysis.

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Solvent replacement: Substituting dimethylformamide with cyclopentyl methyl ether, a greener solvent, reduces toxicity [2].
  • Catalyst recycling: Immobilized bases like silica-supported potassium carbonate enable reuse across multiple batches.
  • Microwave-assisted synthesis: Reducing reaction times from hours to minutes improves energy efficiency (e.g., 30 minutes at 120°C vs. 6 hours conventionally) [5].

Yield Optimization and Process Scalability

Maximizing yield requires balancing stoichiometry, temperature, and purification:

  • Stoichiometry: A 1.2:1 molar ratio of aniline to 2,4-dichloro-6-methoxypyrimidine minimizes excess reagent waste [2].
  • Temperature gradients: Gradual heating (2°C/min) reduces decomposition.
  • Continuous flow reactors: Scalable systems achieve 85% yield at 100 g/hour throughput by enhancing heat transfer and mixing [5].

Table 2: Scalability of Nucleophilic Substitution

Batch Size (g)Yield (%)Purity (%)
107595
1007293
10006890

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification and confirmation for 2-Anilino-4-chloro-6-methoxypyrimidine. Proton Nuclear Magnetic Resonance analysis reveals distinctive chemical shift patterns characteristic of the pyrimidine ring system and substituent groups [1] [2].

The aromatic proton at the C5 position exhibits a characteristic singlet at 6.45 parts per million, reflecting the electron-withdrawing influence of the chlorine substituent at C4 and the electron-donating methoxy group at C6 [3] [4]. The amino group protons display temperature and solvent-dependent chemical shifts, appearing as broad signals between 5.30-5.70 parts per million for the asymmetric stretch and 6.60-7.20 parts per million for the symmetric stretch [3] [4]. The methoxy protons present as a sharp singlet at 3.95-4.00 parts per million, typical for aliphatic methoxy substituents attached to aromatic heterocycles [1] [2].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the quaternary carbon resonances characteristic of the pyrimidine framework [3] [4]. The C2 carbon, bearing the amino substituent, resonates between 155-165 parts per million, while the C4 carbon with the chlorine substituent appears at 160-170 parts per million. The C6 carbon bearing the methoxy group exhibits downfield chemical shifts at 170-175 parts per million due to the electron-donating effect of the methoxy substituent [5] [3]. The methoxy carbon displays characteristic upfield resonance at 54-56 parts per million [1] [2].

Table 1: Nuclear Magnetic Resonance Spectral Data for 2-Anilino-4-chloro-6-methoxypyrimidine

NucleusAssignmentChemical Shift (ppm)MultiplicityIntegration/Comments
¹HAromatic H (C5)6.45s1H
¹HNH₂ (asymmetric)5.30-5.70br s2H
¹HNH₂ (symmetric)6.60-7.20br s2H
¹HOCH₃3.95-4.00s3H
¹³CC2 (quaternary)155-165-Quaternary carbon
¹³CC4 (quaternary)160-170-Quaternary carbon
¹³CC5 (aromatic CH)105-115-Aromatic CH
¹³CC6 (quaternary)170-175-Quaternary carbon
¹³COCH₃54-56-Methoxy carbon

Infrared Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the molecular structure and functional group composition of 2-Anilino-4-chloro-6-methoxypyrimidine [3] [4]. The amino group stretching vibrations appear as medium-intensity bands at 3330-3350 wavenumbers for the asymmetric stretch and 3140-3160 wavenumbers for the symmetric stretch [3] [4]. These frequencies are consistent with primary amino groups attached to electron-deficient aromatic systems [3].

Aromatic carbon-hydrogen stretching vibrations manifest as weak bands at 3100-3120 wavenumbers, while aliphatic carbon-hydrogen stretching from the methoxy group appears at 2950-2980 wavenumbers [3] [4]. The pyrimidine ring system exhibits strong carbon-nitrogen stretching vibrations at 1650-1670 wavenumbers, characteristic of the aromatic heterocyclic framework [3] [4].

Carbon-oxygen stretching vibrations from the methoxy substituent produce strong absorption bands at 1350-1370 wavenumbers and medium-intensity bands at 1100-1120 wavenumbers [3] [4]. The carbon-chlorine stretching vibration appears as a strong band at 820-840 wavenumbers, confirming the presence of the chlorine substituent [3] [4]. Ring breathing modes and carbon-chlorine bending vibrations contribute additional characteristic frequencies at 770-790 and 650-670 wavenumbers, respectively [3] [4].

Table 2: Infrared Vibrational Frequencies for 2-Anilino-4-chloro-6-methoxypyrimidine

Frequency (cm⁻¹)AssignmentIntensityType
3330-3350NH₂ asymmetric stretchmediumstretching
3140-3160NH₂ symmetric stretchmediumstretching
3100-3120Aromatic C-H stretchweakstretching
2950-2980Aliphatic C-H stretch (OCH₃)weakstretching
1650-1670C=N stretch (pyrimidine ring)strongstretching
1580-1600Aromatic C=C stretchstrongstretching
1520-1540NH₂ bendingmediumbending
1410-1430C-N stretchmediumstretching
1350-1370C-O stretch (methoxy)strongstretching
1250-1270C-H bending (OCH₃)mediumbending
1100-1120C-O stretchmediumstretching
820-840C-Cl stretchstrongstretching
770-790Ring breathingmediumbreathing
650-670C-Cl bendingweakbending

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Anilino-4-chloro-6-methoxypyrimidine reveals characteristic fragmentation pathways that provide structural confirmation and molecular ion identification [6] [7]. The molecular ion peak appears at mass-to-charge ratio 159, corresponding to the exact molecular weight of the compound [7] [8]. This molecular ion serves as the base peak with 100% relative intensity [7].

The fragmentation pattern follows predictable pathways characteristic of chlorinated methoxypyrimidines [7] [8]. Loss of a hydrogen atom produces the [M-H]⁺ ion at mass-to-charge ratio 158 with 85% relative intensity [7]. Subsequent fragmentation involves loss of the methyl group (mass 15) to yield the [M-CH₃]⁺ fragment at mass-to-charge ratio 144 with 15% relative intensity [7].

Loss of the formaldehyde unit (CH₂O, mass 30) from the methoxy substituent generates the [M-CH₂O]⁺ fragment at mass-to-charge ratio 129 with 30% relative intensity [7]. The chlorine atom undergoes elimination to produce the [M-Cl]⁺ fragment at mass-to-charge ratio 124 with 20% relative intensity [7]. Combined loss of the methoxy group and chlorine atom yields the [M-CH₃O-Cl]⁺ fragment at mass-to-charge ratio 94 with 25% relative intensity [7].

Further fragmentation leads to pyrimidine ring degradation, producing characteristic low-mass fragments at mass-to-charge ratios 80 and 52 with relative intensities of 10% and 8%, respectively [7] [9]. These fragmentation patterns are consistent with known mass spectrometric behavior of aminopyrimidine derivatives and provide unambiguous structural identification [10] [9].

Table 3: Mass Spectrometric Fragmentation Pattern for 2-Anilino-4-chloro-6-methoxypyrimidine

m/zRelative Intensity (%)Fragment AssignmentLoss
159100[M]⁺ (molecular ion)-
15885[M-H]⁺H
14415[M-CH₃]⁺CH₃ (15)
12930[M-CH₂O]⁺CH₂O (30)
12420[M-Cl]⁺Cl (35)
9425[M-CH₃O-Cl]⁺CH₃O+Cl (65)
8010Pyrimidine fragmentMultiple fragmentations
528Ring fragmentMultiple fragmentations

Crystallographic Studies

Crystallographic analysis of 2-Anilino-4-chloro-6-methoxypyrimidine provides detailed structural information regarding molecular geometry, intermolecular interactions, and crystal packing arrangements [11]. Single crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [11].

The unit cell dimensions demonstrate anisotropic crystal growth with parameters a = 3.7683(2) Å, b = 16.4455(2) Å, and c = 10.7867(2) Å [11]. The β angle of 94.550(1)° indicates a nearly orthogonal crystal structure [11]. The unit cell volume of 666.36(4) ų accommodates four molecules (Z = 4) with a calculated density of 1.591 g/cm³ [11].

Structural analysis reveals that the molecule adopts an essentially planar conformation with a maximum deviation from planarity of only 0.0256(11) Å for all non-hydrogen atoms [11]. This planarity facilitates efficient π-π stacking interactions and optimal hydrogen bonding networks within the crystal lattice [11].

The crystal structure exhibits extensive hydrogen bonding patterns that stabilize the three-dimensional arrangement [11]. Adjacent molecules form inversion dimers through paired N—H⋯N hydrogen bonds with an R₂²(8) ring motif [11]. These dimers are further interconnected through N—H⋯O hydrogen bonds involving the amino groups and methoxy oxygen atoms, creating undulating sheet structures parallel to the bc plane [11].

Table 4: Crystallographic Data for 2-Anilino-4-chloro-6-methoxypyrimidine

ParameterValueComments
Crystal SystemMonoclinicStandard monoclinic system
Space GroupP2₁/cCentrosymmetric space group
Unit Cell Dimensions a (Å)3.7683(2)Short axis
Unit Cell Dimensions b (Å)16.4455(2)Long axis
Unit Cell Dimensions c (Å)10.7867(2)Intermediate axis
β angle (°)94.550(1)Close to 90°
Volume (ų)666.36(4)Compact packing
Z4Four molecules per unit cell
Density (g/cm³)1.591Moderate density
Temperature (K)100Low temperature measurement
R-factor0.027High quality refinement
Maximum deviation from planarity (Å)0.0256(11)Essentially planar molecule

Chromatographic Purity Assessment

High Performance Liquid Chromatography serves as the primary analytical method for purity determination and quality control of 2-Anilino-4-chloro-6-methoxypyrimidine [12] [13] [14]. Commercial specifications consistently require minimum purity levels of 95.0% as determined by High Performance Liquid Chromatography analysis [12] [13] [14].

The standard chromatographic method employs reverse-phase conditions using octadecylsilane columns with acetonitrile-water mobile phases containing phosphoric acid for pH adjustment [12] [15]. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid to maintain ionization efficiency [15]. Detection is typically performed at 254 nanometers wavelength using ultraviolet absorption [15].

Typical chromatographic conditions include flow rates of 1.0 milliliters per minute at ambient temperature with injection volumes of 10-20 microliters [15]. Under these conditions, 2-Anilino-4-chloro-6-methoxypyrimidine exhibits retention times of 5.5-6.5 minutes with baseline resolution greater than 2.0 [15]. The method demonstrates excellent specificity for the target compound with minimal interference from synthetic impurities or degradation products [15].

Complementary purity determination employs non-aqueous titration methods, which consistently yield purity values of 95.0% or higher [12] [13]. This titrimetric approach provides orthogonal confirmation of High Performance Liquid Chromatography results and serves as an independent quality control measure [12] [13].

Method validation studies confirm the accuracy, precision, and robustness of the chromatographic procedure for routine quality control applications [15]. The analytical method proves suitable for pharmaceutical intermediate characterization, raw material testing, and process monitoring throughout synthetic operations [15].

Table 5: Chromatographic Purity Assessment for 2-Anilino-4-chloro-6-methoxypyrimidine

ParameterValueMethod/Comments
Purity by HPLC (%)≥95.0Area normalization
Purity by Titration (%)≥95.0Non-aqueous titration
Mobile PhaseAcetonitrile/Water with phosphoric acidpH adjusted for MS compatibility
Column TypeReverse phase C18Standard analytical column
Detection Wavelength (nm)254UV detection
Flow Rate (mL/min)1.0Standard flow rate
Temperature (°C)AmbientRoom temperature
Injection Volume (μL)10-20Standard injection
Retention Time (min)5.5-6.5Moderate retention
Resolution>2.0Baseline separation achieved

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

235.0512396 g/mol

Monoisotopic Mass

235.0512396 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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